![molecular formula C7H5BrN2 B2942552 5-Bromopyrrolo[1,2-b]pyridazine CAS No. 1935307-88-2](/img/structure/B2942552.png)

5-Bromopyrrolo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

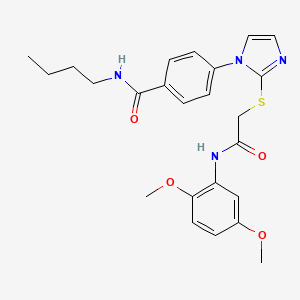

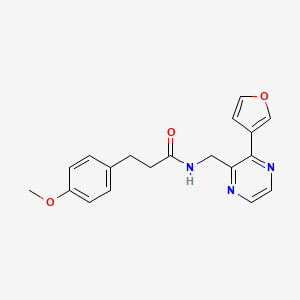

5-Bromopyrrolo[1,2-b]pyridazine is a heterocyclic organic compound. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an essentially planar aza-indole skeleton . More detailed structural analysis might be available in specific scientific literature .Chemical Reactions Analysis

This compound-7-carboxylic acid is a derivative of this compound . The specific chemical reactions involving this compound are not clearly recognized .Physical And Chemical Properties Analysis

This compound-7-carbaldehyde has a molecular weight of 225.04 g/mol. It has a topological polar surface area of 34.4 Ų and a complexity of 188. It has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromopyrrolo[1,2-b]pyridazine is a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been utilized in the development of pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives are obtained through a series of reactions starting from 5-bromo-2,4-dichloro-6-methylpyrimidine, highlighting the compound's utility in synthesizing complex molecular structures with potential pharmacological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Advances in Organic Synthesis

Research has shown that this compound is instrumental in facilitating novel organic synthesis methods. A study on the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines via Dimroth rearrangement demonstrates the compound's versatility in organic transformations. These findings are crucial for developing synthetic pathways that are more efficient and can lead to the creation of new molecules with enhanced biological or physical properties (Salgado et al., 2011).

Photophysical Properties

The study of this compound derivatives has extended into the examination of their optical and photophysical properties. Vasilescu et al. (2008) investigated a series of pyrrolo[1,2-b]pyridazine derivatives to understand their absorption and fluorescence characteristics. Such research is pivotal for the development of new materials for optical applications, including light-emitting diodes (LEDs) and sensors (Vasilescu et al., 2008).

Biological Activities

The structural motif of this compound is also found in compounds with significant biological activities. For instance, bromopyrrole alkaloid inhibitors isolated from marine sponges, which contain this structure, have shown potential as proteasome inhibitors. This opens up possibilities for the development of novel therapeutic agents, especially in cancer treatment (de Souza et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

5-Bromopyrrolo[1,2-b]pyridazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It has been suggested that pyrrolopyrazine derivatives, including this compound, may inhibit kinase activity . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .

Biochemical Pathways

Given its potential kinase inhibitory activity, it may influence various signaling pathways regulated by kinases .

Result of Action

Given its potential kinase inhibitory activity, it may influence cell signaling, growth, and proliferation .

properties

IUPAC Name |

5-bromopyrrolo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-5-10-7(6)2-1-4-9-10/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPZXGXSPXOHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1935307-88-2 |

Source

|

| Record name | 5-bromopyrrolo[1,2-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2942475.png)

![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2942476.png)

![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)

![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2942482.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2942491.png)